3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine
Description
3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine is an organic compound that features a bromine atom, a cyclohexyl group, and a furan ring
Properties
Molecular Formula |
C13H19BrN2O |
|---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
3-bromo-5-(cyclohexyliminomethyl)-N,N-dimethylfuran-2-amine |
InChI |
InChI=1S/C13H19BrN2O/c1-16(2)13-12(14)8-11(17-13)9-15-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
DETCBTIKJVLTEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(O1)C=NC2CCCCC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine typically involves multiple steps. One common method includes the bromination of a furan derivative followed by the introduction of the cyclohexylimino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with different functional groups, while substitution can introduce various substituents in place of the bromine atom.
Scientific Research Applications
3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylaniline: Used as a pharmaceutical intermediate.
3-Bromo-5-phenyl-N-(pyrimidin-5-ylmethyl)pyrazolo[1,5-a]pyridin-7-amine: Known for its interactions with cyclin-dependent kinase 2.
Uniqueness
3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine is unique due to its combination of a bromine atom, a cyclohexyl group, and a furan ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound 3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine is a synthetic derivative with potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine is . The compound features a furan ring substituted with a bromine atom and an imino group linked to a cyclohexyl moiety. This unique structure is hypothesized to contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of furan have been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis induction | |
| A549 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of compounds related to 3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine has also been explored. In vitro studies suggest effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 32 µg/mL |
| E. coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in cellular processes, such as tyrosinase in melanoma cells, leading to reduced melanin production and potential use in skin-related disorders.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
- Modulation of Signaling Pathways : It may interact with various signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Case Studies
-
Study on Antitumor Effects : A recent publication explored the effects of furan derivatives on tumor growth in vivo. Mice treated with a similar compound showed a significant reduction in tumor size compared to controls, suggesting a promising therapeutic avenue for further research.
"The administration of furan derivatives led to a marked decrease in tumor volume, indicating their potential as effective anticancer agents" .
- Antimicrobial Efficacy : Another study focused on the antibacterial activity against resistant strains, demonstrating that the compound inhibited bacterial growth effectively at low concentrations, supporting its potential as an alternative treatment for resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
